molecular formula C5H5KN2O2S B2733240 Potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate CAS No. 1909319-71-6

Potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B2733240
CAS No.: 1909319-71-6
M. Wt: 196.27
InChI Key: AHWCZSRWJNKWOP-UHFFFAOYSA-M
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Description

Potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate can be synthesized through the reaction of ethyl hydrazinecarbodithioate with potassium hydroxide in the presence of carbon disulfide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated crystallization techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for potential therapeutic applications, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, its antimicrobial activity is attributed to its ability to interfere with the cell membrane integrity of microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 5-methyl-1,3,4-thiadiazole-2-carboxylate
  • Potassium 5-phenyl-1,3,4-thiadiazole-2-carboxylate
  • Potassium 5-ethyl-1,2,4-thiadiazole-3-carboxylate

Uniqueness

Potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

potassium;5-ethyl-1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S.K/c1-2-3-6-7-4(10-3)5(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWCZSRWJNKWOP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5KN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909319-71-6
Record name potassium 5-ethyl-1,3,4-thiadiazole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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